molecular formula C9H11ClO3S B146322 2-Chloroethyl p-toluenesulfonate CAS No. 80-41-1

2-Chloroethyl p-toluenesulfonate

Cat. No.: B146322
CAS No.: 80-41-1
M. Wt: 234.7 g/mol
InChI Key: ZXNMIUJDTOMBPV-UHFFFAOYSA-N
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Description

2-Chloroethyl p-toluenesulfonate: is an organic compound with the molecular formula C9H11ClO3S and a molecular weight of 234.70 g/mol . It is a colorless to pale yellow liquid that is used primarily as an intermediate in organic synthesis. This compound is known for its role in the preparation of various chemical products and its application in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroethyl p-toluenesulfonate can be synthesized through the reaction of p-toluenesulfonyl chloride with 2-chloroethanol in the presence of a base such as pyridine . The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroethyl p-toluenesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the chloroethyl group. It can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include , , and . The reactions are typically carried out in polar aprotic solvents such as or .

    Elimination Reactions: These reactions can be induced by strong bases like or .

Major Products:

    Nucleophilic Substitution: The major products are the corresponding .

    Elimination Reactions: The major products are formed by the removal of the chloroethyl group.

Scientific Research Applications

2-Chloroethyl p-toluenesulfonate is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloroethyl p-toluenesulfonate involves its ability to act as an alkylating agent . The chloroethyl group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds .

Comparison with Similar Compounds

  • Ethyl p-toluenesulfonate
  • Methyl p-toluenesulfonate
  • 2-Chloroethyl isocyanate
  • 2-Chloroethyl chloroformate

Comparison: 2-Chloroethyl p-toluenesulfonate is unique due to its chloroethyl group, which imparts distinct reactivity compared to its analogs. For instance, ethyl p-toluenesulfonate and methyl p-toluenesulfonate lack the chloroethyl group, making them less reactive in nucleophilic substitution reactions2-Chloroethyl isocyanate and 2-chloroethyl chloroformate have different functional groups, leading to different reactivity patterns and applications .

Properties

IUPAC Name

2-chloroethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNMIUJDTOMBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883256
Record name Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate)
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Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

80-41-1
Record name 2-Chloroethyl p-toluenesulfonate
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Record name 2-Chloroethyl p-tosylate
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Record name 2-Chloroethyl p-toluenesulfonate
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Record name Ethanol, 2-chloro-, 1-(4-methylbenzenesulfonate)
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Record name 2-chloroethyl toluene-4-sulphonate
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Synthesis routes and methods I

Procedure details

Para-toluenesulphonyl chloride (20.5 g) was added to a mixture of 2-chloroethanol (8.6 g) and pyridine (50 ml). After stirring for one hour at 0° C., the mixture was added to ice and the organic phase was extracted with ether. The extract was washed with dilute hydrochloric acid, dried with magnesium sulphate, and evaporated, to yield 2-chloroethyl-p-toluenesulphonate.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a typical run, p-toluenesulfonyl chloride (TsCl, 70.5 g, 0.37 mol) was added slowly to a solution of 2-chloroethanol (38; 25.0 g, 0.31 mol) in pyridine (100 mL) at 0° C. The reaction mixture was stirred at 0-5° C. for 18 h. Ice water (300 mL) was added and the resulting mixture was extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with 1 N HCl (3×100 mL), water (100 mL×3), dried (Na2SO4) and concentrated under reduced pressure to afford 2-chloroethyl 4-methylbenzenesulfonate 39 (64.3 g, 88%).
Quantity
70.5 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

p-Toluenesulfonyl chloride (172 g, 0.884 mol) and pyridine (59 g, 0.75 mol) were added to 180 mL dichloromethane (DCM) in a 1 L round-bottom flask (RBF) which was placed in an ice bath for ca. 5 min. 1-Chloroethanol (40.3 g, 0.496 mol) was added slowly, and the RBF was taken out of the ice bath and left to stir at room temperature (r.t.) for 15 hrs. The reaction mixture was poured into a 1 L separatory funnel, washed twice with 300 mL water+50 mL pyridine, and again with 300 mL water+75 mL 36% wt aq. HCl (discarding the aqueous phase after each wash). Removal of the solvent at reduced pressure yielded analytically pure 1 as a faint yellow, thick syrup (116 g, 0.494 mol, 100% yield). 1H NMR: δ=7.81 (d, 2 aromatic H meta to CH3, J=8.3 Hz), 7.37 (d, 2 aromatic H ortho to CH3, J=8.3 Hz), 4.23 (t, OCH2, J=5.9 Hz), 3.66 (t, CH2Cl, J=5.9 Hz), 2.46 (s, CH3).
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
40.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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